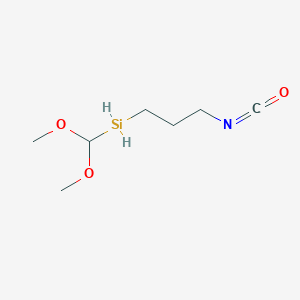
(dimethoxymethyl)(3-isocyanatopropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(dimethoxymethyl)(3-isocyanatopropyl)silane is a specialized compound gaining attention in the chemical industry for its versatility and efficiency in various applications. This compound, characterized by its structural complexity and reactive nature, serves as a pivotal component in advanced material science. Researchers and industrial chemists are drawn to its potential for creating more durable and resilient materials, thus opening new avenues for development in coatings, adhesives, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (dimethoxymethyl)(3-isocyanatopropyl)silane typically involves a multi-step reaction process that requires precise control over reaction conditions such as temperature and pressure. The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditions. Following this, an isocyanate functional group is introduced through a reaction with an alkyl isocyanate, such as isocyanatopropyl, in the presence of a catalyst .
Industrial Production Methods: In traditional preparation methods, this compound is mainly synthesized by the phosgene method and thermal cracking method. due to the high reactivity and danger associated with phosgene, it is challenging for ordinary silane manufacturers to use it as a raw material. The thermal cracking method involves the reaction between aminosilane and diethyl carbonate and diamine carbonate, which requires high temperatures and strict production equipment .
Chemical Reactions Analysis
Types of Reactions: (dimethoxymethyl)(3-isocyanatopropyl)silane undergoes various types of reactions, including substitution and addition reactions. The isocyanate group is highly reactive with nucleophiles, particularly amines and alcohols, allowing it to form urethanes and urea derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions typically occur under controlled conditions with specific catalysts to promote the reaction without decomposing the intermediate products .
Major Products Formed: The major products formed from reactions involving this compound include urethanes and urea derivatives, which are crucial for applications in polymers and coatings where durability and chemical resistance are required .
Scientific Research Applications
(dimethoxymethyl)(3-isocyanatopropyl)silane has a wide range of scientific research applications. In the coatings industry, it is used as a cross-linking agent that improves the adhesion and durability of paints and varnishes on different substrates, including metals, glass, and plastics . In the field of polymer materials, it is used to enhance the adhesive force of resins and improve the resin structure of polyurethane materials . Additionally, it is used in the polyethyleneglycol grafting of mesoporous γ-alumina membranes for solvent-resistant nanofiltration .
Mechanism of Action
The mechanism of action of (dimethoxymethyl)(3-isocyanatopropyl)silane involves its highly reactive isocyanate group, which interacts with nucleophiles such as amines and alcohols to form stable urethane and urea linkages. These reactions are crucial for creating durable and chemically resistant materials. The silane base provides a robust backbone that is highly reactive with various substrates due to the presence of silicon, further enhancing its reactivity .
Comparison with Similar Compounds
(dimethoxymethyl)(3-isocyanatopropyl)silane is unique due to its combination of a silane base with an isocyanate functional group. Similar compounds include 3-isocyanatopropyl triethoxysilane and 3-(trimethoxysilyl)propyl methacrylate. Compared to these compounds, this compound offers enhanced reactivity and versatility in various applications, particularly in the field of advanced material science .
Properties
IUPAC Name |
dimethoxymethyl(3-isocyanatopropyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3Si/c1-10-7(11-2)12-5-3-4-8-6-9/h7H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXKJPGDMGSMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
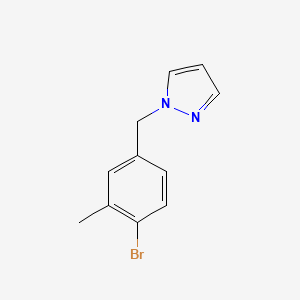
![4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B8246454.png)
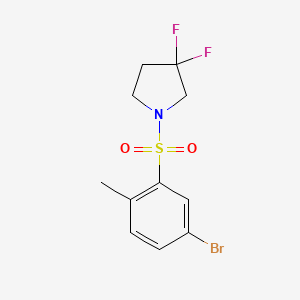

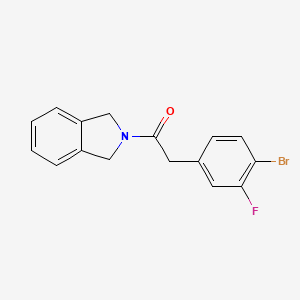
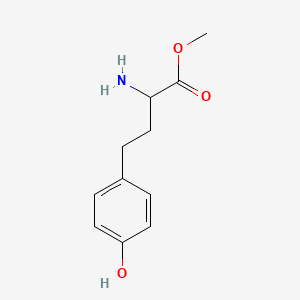
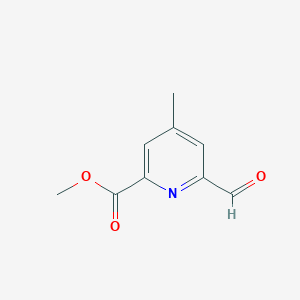
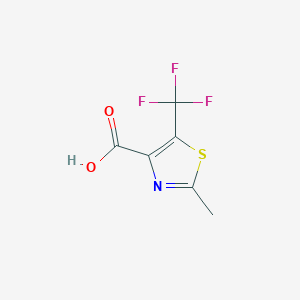
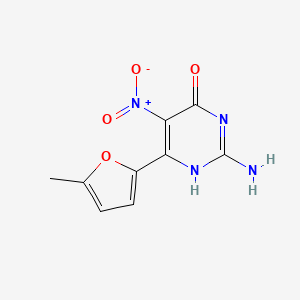
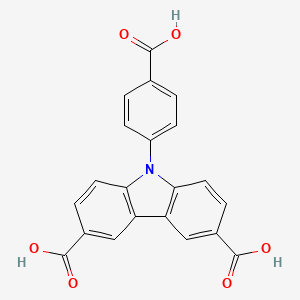
![1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B8246520.png)
![2-amino-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8246525.png)
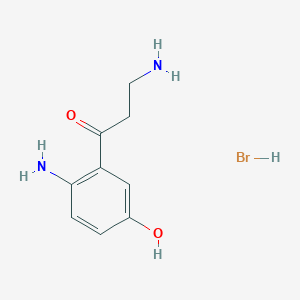
![5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B8246541.png)
